molecular formula C9H9Br2NO2 B1378322 Methyl 3-amino-2,6-dibromo-4-methylbenzoate CAS No. 1352397-65-9

Methyl 3-amino-2,6-dibromo-4-methylbenzoate

Cat. No. B1378322
M. Wt: 322.98 g/mol
InChI Key: YGAOHYSTOURSEQ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2,6-dibromo-4-methylbenzoate” is a chemical compound with the CAS Number: 1352397-65-9 . It has a molecular weight of 322.98 . The IUPAC name for this compound is methyl 3-amino-2,6-dibromo-4-methylbenzoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-2,6-dibromo-4-methylbenzoate” is 1S/C9H9Br2NO2/c1-4-3-5 (10)6 (9 (13)14-2)7 (11)8 (4)12/h3H,12H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2,6-dibromo-4-methylbenzoate” is a solid at ambient temperature . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Molecular Structure and Supramolecular Architecture

  • Studies have elaborated on the molecular and crystal structures of organic acid-base salts related to Methyl 3-amino-2,6-dibromo-4-methylbenzoate. These structures demonstrate significant supramolecular architectures, involving N—H…O hydrogen bonds and other noncovalent associations, displaying multi-dimensional framework structures due to the presence of these weak noncovalent interactions. Such studies provide valuable insights into the molecular frameworks and the roles of noncovalent interactions in crystal packing (Thanigaimani et al., 2015) (Khalib et al., 2014).

Structural Determination and Refinement

  • Extensive structural determination and refinement have been conducted on related compounds, revealing the intricacies of molecular structures and bonding. Such research is pivotal for understanding the structural foundations of potential pharmaceuticals or other chemical applications (Brown & Marsh, 1963).

Synthesis and Characterization

  • Several studies have focused on the synthesis and characterization of compounds structurally similar to Methyl 3-amino-2,6-dibromo-4-methylbenzoate, laying the groundwork for future developments in pharmaceutical intermediates and other applications. These papers provide detailed methodologies for synthesis, alongside analysis of physical and chemical properties, vital for industrial and pharmaceutical applications (Chapman et al., 1971) (Sheng-li, 2004) (Feng, 2005).

Pharmaceutical Intermediates and Biological Activity

  • Research into derivatives and analogs of Methyl 3-amino-2,6-dibromo-4-methylbenzoate contributes significantly to pharmaceutical sciences, particularly in the synthesis of anti-cancer drugs and other therapeutically active compounds. These studies underscore the importance of structural analogs in drug development and the investigation of biological activities (Takagi et al., 2013) (Jian-hong, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P304+P340 .

properties

IUPAC Name

methyl 3-amino-2,6-dibromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-4-3-5(10)6(9(13)14-2)7(11)8(4)12/h3H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAOHYSTOURSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2,6-dibromo-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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